4-(Bromomethyl)-4-propylcyclohex-1-ene
Description
Historical Context of Cyclohexene (B86901) Derivatives in Organic Chemistry
The study of cyclohexene derivatives is deeply rooted in the history of natural product chemistry, particularly in the investigation of terpenes, a large class of organic compounds produced by a variety of plants. wikipedia.orgnumberanalytics.com Many terpenes and their derivatives feature the cyclohexene ring as a core structural motif. wikipedia.org Early research in the late 19th and early 20th centuries focused on elucidating the structures of these naturally occurring molecules, which spurred the development of fundamental concepts in stereochemistry and reaction mechanisms. rsc.org
A significant milestone in the synthesis of cyclohexene rings was the discovery and development of the Diels-Alder reaction, a powerful tool that forms a substituted cyclohexene from a conjugated diene and a substituted alkene (dienophile). utexas.edu This reaction, for which Otto Diels and Kurt Alder were awarded the Nobel Prize in Chemistry in 1950, provided a highly efficient and stereocontrolled method for constructing the six-membered ring, revolutionizing the synthesis of complex natural products and other polycyclic systems. utexas.edu The versatility of cyclohexene derivatives has made them valuable chiral building blocks in the synthesis of highly functionalized and optically active molecules, including pharmaceuticals and agrochemicals. researchgate.netelsevierpure.com
Structural Features and Reactivity Potential of Bromomethyl-Substituted Cyclohexenes
Bromomethyl-substituted cyclohexenes, such as 4-(Bromomethyl)-4-propylcyclohex-1-ene, possess distinct structural features that dictate their chemical behavior. The molecule contains two primary reactive sites: the carbon-carbon double bond within the cyclohexene ring and the carbon-bromine bond of the bromomethyl group.
The bromomethyl group is in an allylic position, meaning it is bonded to a carbon atom adjacent to the double bond. This configuration significantly enhances the reactivity of the C-Br bond. chemtube3d.com Allylic bromides are excellent substrates for nucleophilic substitution reactions (both SN1 and SN2) because the intermediate carbocation (in an SN1 pathway) or the transition state (in an SN2 pathway) is stabilized by resonance with the adjacent double bond. masterorganicchemistry.comwinona.edu This heightened reactivity makes the bromomethyl group a versatile handle for introducing a wide variety of other functional groups.
The double bond itself can undergo typical electrophilic addition reactions. For instance, it can react with halogens, hydrogen halides, and other electrophiles. masterorganicchemistry.com The specific reaction conditions can be chosen to favor reaction at either the double bond or the allylic position. For example, using N-Bromosuccinimide (NBS) under radical conditions typically favors allylic bromination, while using Br₂ in a polar solvent at low temperatures favors addition across the double bond. masterorganicchemistry.comwinona.edu
| Feature | Description | Reactivity |
| Cyclohexene Ring | A six-membered carbon ring containing one C=C double bond. | Undergoes electrophilic addition, oxidation, and reduction reactions. |
| Bromomethyl Group | A -CH₂Br group attached to the ring. | The C-Br bond is a good leaving group in nucleophilic substitution reactions. |
| Allylic Position | The bromomethyl group is attached to a carbon adjacent to the double bond. | Enhances the reactivity of the C-Br bond due to resonance stabilization of intermediates/transition states. |
| Quaternary Carbon | The C4 carbon is bonded to four other carbon atoms (the ring, the propyl group, and the bromomethyl group). | Creates significant steric hindrance, influencing the approach of reagents and the stereochemical outcome of reactions. |
Rationale for Academic Investigation of this compound
The academic interest in a molecule like this compound stems from its unique combination of structural features, particularly the presence of a quaternary carbon atom at the 4-position. A quaternary carbon is a carbon atom bonded to four other carbon atoms, and the construction of such all-carbon quaternary stereocenters is a significant challenge in organic synthesis. pnas.orgrsc.org
Many biologically active natural products and pharmaceutical agents contain quaternary carbon centers, which often impart increased structural rigidity and potency. acs.org Therefore, developing synthetic methods to create these centers is a highly active area of research. pnas.orgnih.gov The target molecule, this compound, serves as an excellent model substrate for exploring new synthetic strategies to build sterically congested quaternary centers.
Furthermore, this compound is a bifunctional intermediate. The reactive allylic bromide provides a site for introducing new functionalities, while the cyclohexene ring can be further manipulated. This dual reactivity makes it a potentially valuable building block for the synthesis of complex target molecules. Researchers might investigate this compound to:
Develop novel methods for the asymmetric synthesis of cyclohexenes bearing a quaternary center. nih.gov
Explore its use in domino reactions, where multiple bond-forming events occur in a single step, initiated by a reaction at the bromomethyl group. acs.org
Utilize it as a precursor in the total synthesis of natural products that feature a similar structural motif. researchgate.netelsevierpure.com
The interplay between the sterically demanding quaternary center and the reactive allylic bromide makes this compound a compelling subject for academic inquiry, promising new insights into reaction mechanisms and synthetic design.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H17Br |
|---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
4-(bromomethyl)-4-propylcyclohexene |
InChI |
InChI=1S/C10H17Br/c1-2-6-10(9-11)7-4-3-5-8-10/h3-4H,2,5-9H2,1H3 |
InChI Key |
HRQKXKKWSJPYHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCC=CC1)CBr |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 4 Bromomethyl 4 Propylcyclohex 1 Ene
Reactivity at the Bromomethyl Group
The bromomethyl substituent is situated at an allylic position, adjacent to the carbon-carbon double bond of the cyclohexene (B86901) ring. This strategic placement significantly influences its reactivity, primarily due to the ability of the adjacent π-system to stabilize intermediates such as carbocations and radicals through resonance.
The carbon-bromine bond in the bromomethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This allows the compound to undergo nucleophilic substitution through both S(_N)1 and S(_N)2 mechanisms, with the operative pathway being highly dependent on the reaction conditions. masterorganicchemistry.comyoutube.com
The substrate, 4-(bromomethyl)-4-propylcyclohex-1-ene, is a primary alkyl halide. Generally, primary substrates strongly favor the S(_N)2 pathway due to minimal steric hindrance and the high instability of a primary carbocation. youtube.com The S(_N)2 reaction proceeds via a concerted mechanism, where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This process leads to an inversion of stereochemistry if the carbon were chiral.
However, the allylic nature of the substrate introduces the possibility of an S(_N)1 pathway. ulethbridge.ca The rate-determining step of an S(_N)1 reaction is the formation of a carbocation intermediate. masterorganicchemistry.com In this case, the departure of the bromide ion would form a primary allylic carbocation. This carbocation is significantly stabilized by resonance, as the positive charge is delocalized over two carbon atoms. This resonance stabilization lowers the activation energy for carbocation formation, making the S(_N)1 mechanism more accessible than for a typical primary alkyl halide. ulethbridge.ca
The choice between S(_N)1 and S(_N)2 is therefore a competitive balance influenced by several factors:
Nucleophile: Strong, highly concentrated nucleophiles (e.g., OH, CN) favor the bimolecular S(_N)2 mechanism. libretexts.org Weak nucleophiles (e.g., H(_2)O, ROH) favor the unimolecular S(_N)1 pathway. libretexts.org
Solvent: Polar aprotic solvents (e.g., acetone, DMSO) enhance the reactivity of the nucleophile and favor S(_N)2 reactions. Polar protic solvents (e.g., water, ethanol) can solvate both the leaving group and the carbocation intermediate, stabilizing the transition state for the S(_N)1 pathway. youtube.com
Substrate Structure: While the substrate is primary, the carbon atom adjacent to the CH(_2)Br group is quaternary, which introduces some steric hindrance that could slightly disfavor the S(_N)2 backside attack compared to a less substituted primary halide.
| Factor | Favors S(_N)1 Pathway | Favors S(_N)2 Pathway |
|---|---|---|
| Substrate Nature | Allylic position stabilizes carbocation | Primary (1°) alkyl halide |
| Nucleophile | Weak (e.g., H₂O, CH₃OH) | Strong (e.g., NaCN, CH₃O⁻) |
| Solvent | Polar Protic (e.g., Ethanol) | Polar Aprotic (e.g., Acetone) |
| Leaving Group | Good (Br⁻ is a good leaving group for both) |
In the presence of a strong, non-nucleophilic base, alkyl halides can undergo elimination reactions. For this compound, an E2 elimination could theoretically lead to the formation of an exocyclic alkene, 4-methylene-4-propylcyclohex-1-ene. This would require the base to abstract a proton from one of the methylene (B1212753) carbons of the propyl group.
However, this pathway is generally considered less favorable than substitution for a primary substrate. masterorganicchemistry.com Nucleophilic attack at the primary carbon is typically faster than proton abstraction from an adjacent carbon. To promote this type of elimination, a sterically hindered, strong base (e.g., potassium tert-butoxide) would be required to disfavor the competing S(_N)2 reaction. libretexts.org
According to Zaitsev's rule, elimination reactions tend to form the most substituted (and therefore most stable) alkene. masterorganicchemistry.comlibretexts.org In the context of forming an exocyclic double bond from this specific substrate, there is only one possible product. Competition would arise between this elimination pathway and other potential reactions, such as substitution or elimination involving protons on the cyclohexene ring if conditions were harsh enough, although the latter is less likely as it would disrupt the allylic system. The E2 mechanism requires an anti-periplanar arrangement of the proton being abstracted and the leaving group, which can be achieved through bond rotation in the flexible side chain. libretexts.orgchemistrysteps.com
The allylic position of the bromomethyl group makes it susceptible to radical reactions. The stability of the resulting allylic radical is the primary driving force for this reactivity. libretexts.org Homolytic cleavage of the C-Br bond, often initiated by UV light or a radical initiator, would generate a resonance-stabilized allylic radical.
The stability of this radical is reflected in the C-Br bond dissociation energy (BDE). The BDE is the energy required to break a bond homolytically. acs.org Allylic C-Br bonds have lower BDEs compared to their non-allylic counterparts, making them more prone to cleavage.
| Bond Type | Example Compound | BDE (kcal/mol) |
|---|---|---|
| Primary Alkyl C-Br | CH₃CH₂-Br | ~72 |
| Allylic C-Br | CH₂=CHCH₂-Br | ~57 |
| Primary Allylic C-H | CH₂=CHCH₂-H | ~89 chegg.com |
| Cyclohexane (B81311) C-H | C₆H₁₁-H | ~100 researchgate.net |
Data are approximate values from various sources for comparison. chegg.comresearchgate.net
The relatively low BDE of the allylic C-Br bond in a molecule like this compound indicates that radical formation at this position is energetically favorable. Once formed, the allylic radical can participate in various propagation steps, such as abstracting an atom from another molecule or reacting with another radical. The radical intermediate is trigonal planar, meaning that if a new stereocenter is formed, a racemic mixture of products would be expected. libretexts.orgpressbooks.pub
Reactivity of the Cyclohex-1-ene Double Bond
The electron-rich π-bond of the cyclohexene ring is a center of nucleophilicity, making it reactive towards electrophiles. libretexts.org The presence of alkyl substituents on the ring generally acts to donate electron density, further activating the double bond for electrophilic attack.
Halogenation: The addition of halogens, such as bromine (Br(_2)), across the double bond proceeds via an electrophilic addition mechanism. The reaction is initiated by the polarization of the Br-Br bond by the π-electrons of the alkene, leading to the formation of a cyclic bromonium ion intermediate. chemguide.co.uk This intermediate is then attacked by the bromide ion (Br) in an S(_N)2-like fashion. This backside attack dictates the stereochemistry of the reaction, resulting in anti-addition of the two bromine atoms. chemistrysteps.com For this compound, this would yield a racemic mixture of trans-1,2-dibromo-4-(bromomethyl)-4-propylcyclohexane enantiomers.
Hydrohalogenation: The addition of hydrogen halides (HX) like HBr also occurs through an electrophilic addition mechanism. masterorganicchemistry.com The first step is the protonation of the double bond by the acid to form the most stable carbocation intermediate. openstax.org This follows Markovnikov's rule, which states that the hydrogen adds to the carbon of the double bond that has the greater number of hydrogen atoms, thus placing the carbocation on the more substituted carbon. libretexts.org In the case of this compound, both carbons of the double bond are secondary. Therefore, protonation could lead to two different secondary carbocations. The subsequent attack by the halide ion would result in a mixture of constitutional isomers, with the major product likely determined by subtle electronic and steric effects of the C4 substituents. pressbooks.pub
Hydration: The acid-catalyzed addition of water across the double bond follows a similar mechanism to hydrohalogenation. scienceinfo.com The alkene is first protonated by a hydronium ion (H(_3)O) to form a carbocation intermediate, which is then attacked by a water molecule acting as a nucleophile. leah4sci.comlibretexts.org A final deprotonation step yields the alcohol. The reaction follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the original double bond to form the most stable alcohol product. libretexts.org As with hydrohalogenation, a mixture of isomeric alcohols could be formed.
| Reaction | Reagent | Key Intermediate | Regioselectivity/Stereoselectivity |
|---|---|---|---|
| Halogenation | Br₂ | Cyclic bromonium ion | Anti-addition |
| Hydrohalogenation | HBr | Carbocation | Markovnikov addition |
| Hydration | H₂O, H⁺ catalyst | Carbocation | Markovnikov addition |
The cyclohexene double bond can act as a dienophile ("diene-loving") component in a [4+2] cycloaddition reaction, such as the Diels-Alder reaction. wikipedia.org This reaction involves the concerted interaction of the 2π electrons of the dienophile with the 4π electrons of a conjugated diene to form a new six-membered ring. wikipedia.org
The reactivity of a dienophile in a standard Diels-Alder reaction is significantly enhanced by the presence of electron-withdrawing groups conjugated with the double bond. libretexts.orglibretexts.org The compound this compound lacks such activating groups. The propyl and bromomethyl groups are not in conjugation with the double bond and are generally considered to have weak electron-donating or inductive effects. Consequently, this compound would be expected to be a relatively unreactive dienophile under normal thermal conditions. It would likely require high temperatures or the use of a Lewis acid catalyst to react efficiently with most dienes. researchgate.net Its reactivity would be most pronounced with electron-rich dienes in an inverse-electron-demand Diels-Alder scenario. wikipedia.org
Catalytic Hydrogenation and Selective Reduction of the Alkene
Catalytic hydrogenation of the alkene in this compound to the corresponding saturated cyclohexane derivative, 1-(bromomethyl)-1-propylcyclohexane, can be achieved using various heterogeneous catalysts. The reaction typically proceeds via syn-addition of hydrogen across the double bond. This stereochemical outcome is a hallmark of heterogeneous catalytic hydrogenation, where the alkene adsorbs onto the surface of the metal catalyst, and then hydrogen atoms are delivered to the same face of the double bond.
Commonly employed catalysts for this transformation include platinum, palladium, and nickel. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the hydrogenation. For instance, palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of alkenes under mild conditions of hydrogen pressure and temperature.
While the primary reaction is the saturation of the double bond, the presence of the bromomethyl group introduces the possibility of side reactions, such as hydrogenolysis of the C-Br bond to form 1-methyl-1-propylcyclohexane. The propensity for hydrogenolysis versus hydrogenation is dependent on the catalyst and reaction conditions. For example, palladium-based catalysts are known to be more prone to causing hydrogenolysis of carbon-halogen bonds compared to platinum or rhodium catalysts. Selective reduction of the double bond without affecting the C-Br bond can often be achieved by careful selection of the catalyst and optimization of the reaction parameters, such as using a less active catalyst or milder conditions.
Table 1: Predicted Products of Catalytic Hydrogenation of this compound
| Reactant | Catalyst | Primary Product | Potential Byproduct (from hydrogenolysis) |
| This compound | Pd/C, H₂ | 1-(Bromomethyl)-1-propylcyclohexane | 1-Methyl-1-propylcyclohexane |
| This compound | PtO₂, H₂ | 1-(Bromomethyl)-1-propylcyclohexane | 1-Methyl-1-propylcyclohexane (typically lower yield than with Pd) |
Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)
The double bond in this compound is susceptible to oxidation by various reagents, leading to the formation of epoxides or diols.
Epoxidation: The reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. This reaction is a concerted syn-addition of an oxygen atom to the double bond, meaning that the stereochemistry of the starting alkene is retained in the product. The bulky propyl and bromomethyl groups at the C4 position may exert some steric hindrance, potentially influencing the facial selectivity of the epoxidation, although this effect is generally less pronounced for the relatively planar double bond in the cyclohexene ring. The product of this reaction would be 4-(bromomethyl)-4-propyl-7-oxabicyclo[4.1.0]heptane.
Dihydroxylation: Dihydroxylation of the alkene can lead to either syn- or anti-diols depending on the reagents used.
Syn-dihydroxylation is typically achieved using osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). These reactions proceed through a cyclic intermediate, which, upon cleavage, yields a cis-diol. The product would be 4-(bromomethyl)-4-propylcyclohexane-1,2-diol with the two hydroxyl groups on the same side of the ring.
Anti-dihydroxylation is a two-step process that involves initial epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide. The nucleophilic attack of water on the protonated epoxide occurs from the backside, resulting in the formation of a trans-diol.
Table 2: Products of Oxidation Reactions of this compound
| Reaction | Reagent(s) | Product | Stereochemistry |
| Epoxidation | m-CPBA | 4-(Bromomethyl)-4-propyl-7-oxabicyclo[4.1.0]heptane | syn-addition |
| Syn-dihydroxylation | 1. OsO₄, NMO 2. NaHSO₃, H₂O | 4-(Bromomethyl)-4-propylcyclohexane-1,2-diol | cis-diol |
| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 4-(Bromomethyl)-4-propylcyclohexane-1,2-diol | trans-diol |
Intramolecular Rearrangements and Cyclizations
The structure of this compound is conducive to intramolecular reactions, particularly those involving the participation of the double bond in the displacement of the bromide leaving group. This phenomenon, known as neighboring group participation or anchimeric assistance, can lead to the formation of cyclic products and may be accompanied by skeletal rearrangements. wikipedia.org
Under solvolytic conditions (e.g., in the presence of a weak nucleophile like formic acid or ethanol), the ionization of the C-Br bond can be assisted by the π-electrons of the double bond. This participation would lead to a non-classical bridged carbocation intermediate. Nucleophilic attack on this intermediate can result in the formation of bicyclic products. For instance, intramolecular attack could lead to the formation of a spiro[2.5]octane system.
Furthermore, the formation of a carbocation at the methylene carbon (upon departure of the bromide ion) could trigger a Wagner-Meerwein rearrangement. wikipedia.orgresearchgate.net This type of rearrangement involves the migration of an adjacent alkyl or aryl group to the carbocationic center, leading to a more stable carbocation. In the case of the carbocation derived from this compound, a 1,2-shift of the propyl group is conceivable, although less likely than rearrangements that lead to more stable carbocations. More plausible is the participation of the double bond leading to rearranged bicyclic products.
Kinetic and Thermodynamic Studies of Reaction Pathways
The rates and outcomes of the reactions of this compound are governed by both kinetic and thermodynamic factors.
Kinetic Studies: The study of reaction rates can provide valuable insights into the mechanisms of these transformations. For instance, in solvolysis reactions, the rate of bromide displacement would be significantly faster than that of a similar compound lacking the double bond, which would be strong evidence for neighboring group participation by the π-bond. wikipedia.org The rate enhancement is due to the stabilization of the transition state leading to the carbocation intermediate. Kinetic studies of hydrogenation and oxidation reactions would likely show that the reaction rates are influenced by the steric bulk of the substituents at the C4 position, which could hinder the approach of the reagents to the double bond.
The relative stability of potential rearranged products would play a crucial role in determining the product distribution in reactions involving carbocation intermediates. For instance, in any potential Wagner-Meerwein rearrangement, the migration would be favored if it leads to a thermodynamically more stable carbocation. wikipedia.orgresearchgate.net Similarly, the formation of a thermodynamically stable bicyclic product would be a driving force for intramolecular cyclization reactions.
Table 3: Estimated Thermodynamic Data for Hydrogenation
| Reaction | Estimated ΔH° (kJ/mol) | Notes |
| This compound + H₂ → 1-(Bromomethyl)-1-propylcyclohexane | ~ -120 | Based on the heat of hydrogenation of cyclohexene. doubtnut.comvedantu.comstackexchange.com |
Derivatization and Functionalization Strategies Employing 4 Bromomethyl 4 Propylcyclohex 1 Ene
Conversion of the Bromomethyl Moiety to Other Functional Groups
The primary reactive center for many derivatization strategies of 4-(bromomethyl)-4-propylcyclohex-1-ene is the bromomethyl group. As a primary allylic halide, the bromine atom is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for its conversion into a variety of other functional groups, significantly expanding the synthetic utility of the parent molecule.
Formation of Alcohols, Ethers, and Esters
The bromomethyl group can be readily converted into oxygen-containing functionalities such as alcohols, ethers, and esters through nucleophilic substitution reactions.
Alcohols: The synthesis of the corresponding alcohol, (4-propylcyclohex-3-en-1-yl)methanol, can be achieved by hydrolysis of the bromomethyl group. This reaction is typically carried out using a hydroxide (B78521) base, such as sodium hydroxide or potassium hydroxide, in an aqueous solvent system. The reaction proceeds via an S(_N)2 mechanism, where the hydroxide ion displaces the bromide ion.
Ethers: Ether derivatives can be prepared via the Williamson ether synthesis. nih.govacs.org This method involves the reaction of this compound with an alkoxide or a phenoxide. The alkoxide, generated by treating an alcohol with a strong base like sodium hydride, acts as a nucleophile and displaces the bromide. nih.govacs.org This reaction is highly efficient for primary halides and allows for the introduction of a wide variety of alkyl and aryl groups. acs.org
Esters: Ester functionalities can be introduced by reacting this compound with a carboxylate salt, such as sodium acetate, in a suitable polar aprotic solvent. The carboxylate anion acts as the nucleophile, displacing the bromide to form the corresponding ester.
| Product | Reagents | Solvent | Reaction Type |
| (4-propylcyclohex-3-en-1-yl)methanol | NaOH(aq) | H₂O/THF | Hydrolysis |
| 4-(ethoxymethyl)-4-propylcyclohex-1-ene | Sodium ethoxide | Ethanol | Williamson Ether Synthesis |
| (4-propylcyclohex-3-en-1-yl)methyl acetate | Sodium acetate | DMF | Nucleophilic Substitution |
Synthesis of Amines and Other Nitrogen-Containing Derivatives
The introduction of nitrogen-containing functional groups is a crucial transformation in the synthesis of many biologically active molecules. The bromomethyl group of this compound provides a convenient handle for the synthesis of primary amines and other nitrogenous derivatives.
A common method for the synthesis of primary amines from alkyl halides is the Gabriel synthesis. rsc.orgnih.gov This procedure involves the reaction of the alkyl halide with potassium phthalimide (B116566) to form an N-alkylphthalimide intermediate. orgsyn.orgacs.org Subsequent cleavage of the phthalimide group, typically with hydrazine, liberates the primary amine. rsc.orgpearson.com This method is advantageous as it prevents over-alkylation, which can be a significant side reaction when using ammonia (B1221849) as the nucleophile. acs.org Direct reaction with ammonia or primary/secondary amines can also be employed, though careful control of reaction conditions is necessary to minimize the formation of poly-alkylated products.
| Product | Reagents | Key Intermediate | Cleavage Reagent |
| (4-propylcyclohex-3-en-1-yl)methanamine | 1. Potassium phthalimide2. Hydrazine | N-((4-propylcyclohex-3-en-1-yl)methyl)phthalimide | Hydrazine |
| N-methyl-(4-propylcyclohex-3-en-1-yl)methanamine | Methylamine | - | - |
Generation of Nitriles and Carboxylic Acids
The bromomethyl group can be converted to a nitrile, which in turn can be hydrolyzed to a carboxylic acid, thus achieving a one-carbon homologation of the side chain.
Nitriles: The synthesis of (4-propylcyclohex-3-en-1-yl)acetonitrile is accomplished through a nucleophilic substitution reaction with a cyanide salt, most commonly sodium cyanide or potassium cyanide. wikipedia.orggoogle.com The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to enhance the nucleophilicity of the cyanide ion. wikipedia.org
Carboxylic Acids: The resulting nitrile can then be hydrolyzed to the corresponding carboxylic acid, (4-propylcyclohex-3-en-1-yl)acetic acid. This hydrolysis is generally performed under acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid like sulfuric acid or hydrochloric acid. Basic hydrolysis is usually carried out by refluxing the nitrile with an aqueous solution of a strong base such as sodium hydroxide, followed by acidification to protonate the carboxylate salt.
| Starting Material | Product | Reagents | Solvent |
| This compound | (4-propylcyclohex-3-en-1-yl)acetonitrile | Sodium cyanide | DMSO |
| (4-propylcyclohex-3-en-1-yl)acetonitrile | (4-propylcyclohex-3-en-1-yl)acetic acid | H₂SO₄(aq), heat | Water |
Carbon-Carbon Bond Forming Reactions
Beyond functional group interconversions, this compound is a valuable substrate for carbon-carbon bond-forming reactions, which are fundamental to the construction of more complex molecular skeletons.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. The allylic bromide moiety in this compound can participate in several of these transformations.
Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. organic-chemistry.orglibretexts.org this compound can be coupled with various aryl or vinyl boronic acids or their esters to form new carbon-carbon bonds at the methylene (B1212753) position. nih.gov The reaction typically requires a base to activate the boronic acid. organic-chemistry.org
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org While typically applied to aryl and vinyl halides, allylic halides can also undergo Heck-type reactions. The reaction of this compound with an alkene would lead to the formation of a new carbon-carbon bond and a conjugated diene system.
Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org Similar to other cross-coupling reactions, the allylic bromide of this compound can be coupled with terminal alkynes to produce enyne derivatives. organic-chemistry.org
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Allyl-Aryl |
| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Conjugated Diene |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Enyne |
Grignard and Organolithium Reagent Applications
The formation of organometallic reagents from this compound opens up another avenue for carbon-carbon bond formation through their reaction with a wide range of electrophiles.
Grignard Reagents: The reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would be expected to form the corresponding Grignard reagent, (4-propylcyclohex-3-en-1-yl)methylmagnesium bromide. sigmaaldrich.comresearchgate.net However, the formation of Grignard reagents from allylic halides can sometimes be complicated by Wurtz-type homocoupling. researchgate.net Once formed, this Grignard reagent is a potent nucleophile and can react with various electrophiles, including aldehydes, ketones, esters, and epoxides, to form new carbon-carbon bonds. nih.gov
Organolithium Reagents: While direct formation of an organolithium reagent from the bromide might be challenging, it could potentially be achieved through lithium-halogen exchange. These reagents are generally more reactive than their Grignard counterparts and would react with a similar range of electrophiles.
| Reagent | Formation | Reacts with | Product |
| Grignard | Mg, THF | Acetone | Tertiary Alcohol |
| Organolithium | t-BuLi | CO₂ then H₃O⁺ | Carboxylic Acid |
Derivatization Affecting the Cyclohexene (B86901) Ring
The cyclohexene ring of this compound is a key site for a variety of derivatization and functionalization strategies. The presence of the double bond allows for a range of addition reactions, while the cyclic structure can be modified through ring expansion and contraction methodologies. These transformations are crucial for synthesizing novel carbocyclic frameworks and introducing diverse functionalities, which can be valuable in the development of complex organic molecules.
Ring Expansion and Contraction Methodologies
Altering the carbocyclic skeleton of this compound can lead to the formation of larger or smaller ring systems, providing access to a diverse array of molecular architectures.
Ring Expansion
A notable strategy for expanding the six-membered ring of a cyclohexene derivative to a seven-membered ring is the Tiffeneau-Demjanov rearrangement . wikipedia.orgnumberanalytics.comlibretexts.orgthieme.de This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid. wikipedia.orgnumberanalytics.com For this to be applied to this compound, the bromomethyl group would first need to be converted to an aminomethyl group, and the double bond would need to be hydrated to form a tertiary alcohol. The subsequent reaction with nitrous acid would generate a diazonium salt, which, upon rearrangement, would lead to a ring-expanded cycloheptanone. numberanalytics.com The general mechanism involves the formation of a carbocation and a subsequent 1,2-alkyl shift, resulting in the expansion of the ring. chemistrysteps.com
Another potential avenue for ring expansion involves pinacol-type rearrangements. wikipedia.org These reactions typically start from a vicinal diol (a 1,2-diol). Through functionalization of the double bond in this compound to a diol, followed by selective activation of one hydroxyl group, a carbocation can be generated, which could then trigger a rearrangement to expand the ring.
Ring Contraction
The contraction of the cyclohexene ring to a cyclopentane (B165970) derivative can be achieved through several methodologies. One prominent method is the Favorskii rearrangement , which involves the treatment of a cyclic α-halo ketone with a base. chemistrysteps.cometsu.edu To utilize this method, this compound would need to be converted into an appropriate α-halo cyclohexanone (B45756) derivative.
A more direct approach for ring contraction involves the rearrangement of a cyclohexene oxide. chemistrysteps.comresearchgate.net Epoxidation of the double bond in this compound would yield the corresponding epoxide. Treatment of this epoxide with a Lewis acid, such as magnesium bromide (which can be present in Grignard reagents), can induce a rearrangement to form a ring-contracted cyclopentane carboxaldehyde. stackexchange.com This rearrangement proceeds through a carbocation intermediate formed upon opening of the epoxide ring, followed by a 1,2-alkyl shift. chemistrysteps.com
| Methodology | Starting Material Derivative | Key Reagents | Product Type |
| Tiffeneau-Demjanov Rearrangement | 1-(aminomethyl)-1-hydroxy-4-propylcyclohexane | Nitrous acid (HNO₂) | Cycloheptanone derivative |
| Pinacol-type Rearrangement | 1,2-dihydroxy-4-(bromomethyl)-4-propylcyclohexane | Acid catalyst | Cycloheptanone derivative |
| Favorskii Rearrangement | α-halo cyclohexanone derivative | Base (e.g., alkoxide) | Cyclopentane carboxylic acid derivative |
| Epoxide Rearrangement | This compound oxide | Lewis acid (e.g., MgBr₂) | Cyclopentane carboxaldehyde derivative |
Introduction of Additional Functionality onto the Ring System
The double bond of the cyclohexene ring serves as a versatile handle for the introduction of various functional groups, enabling the synthesis of a wide range of derivatives.
Epoxidation
The conversion of the double bond to an epoxide is a common and useful transformation. youtube.com This can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com The resulting epoxide, a three-membered ring containing an oxygen atom, is a highly reactive intermediate that can be opened under acidic or basic conditions to introduce two new functional groups with specific stereochemistry. libretexts.org The diastereoselectivity of epoxidation on substituted cyclohexenes can be influenced by the nature and position of existing substituents on the ring. acs.orgacs.org
Dihydroxylation
The introduction of two hydroxyl groups across the double bond, known as dihydroxylation, can be accomplished through several methods to yield vicinal diols. wikipedia.org
Syn-dihydroxylation: This results in the addition of both hydroxyl groups to the same face of the double bond. Reagents like osmium tetroxide (OsO₄) wikipedia.orgmasterorganicchemistry.com and cold, alkaline potassium permanganate (B83412) (KMnO₄) libretexts.org are commonly used for this purpose. The reaction with OsO₄ proceeds through a concerted cycloaddition to form an osmate ester, which is then cleaved to give the syn-diol. masterorganicchemistry.com
Anti-dihydroxylation: This leads to the addition of the hydroxyl groups to opposite faces of the double bond. This is typically a two-step process involving the initial formation of an epoxide, followed by acid-catalyzed ring-opening with water. libretexts.org
Cycloaddition Reactions
The double bond of the cyclohexene ring can participate in cycloaddition reactions to form bicyclic systems. A notable example is the photochemical [2+2] cycloaddition . libretexts.orgnih.gov When irradiated with light in the presence of another alkene, a [2+2] cycloaddition can occur, forming a cyclobutane (B1203170) ring fused to the cyclohexene ring. rsc.orgchempedia.info This method is effective for creating strained four-membered rings. libretexts.org
| Reaction | Reagent(s) | Functional Group Introduced | Stereochemistry |
| Epoxidation | m-CPBA, Dimethyldioxirane | Epoxide | Dependent on substrate |
| Syn-dihydroxylation | OsO₄, NMO; or cold, alkaline KMnO₄ | Vicinal diol | Syn |
| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Vicinal diol | Anti |
| [2+2] Photocycloaddition | Alkene, hv | Fused cyclobutane ring | Varies |
Spectroscopic Characterization and Structural Elucidation of 4 Bromomethyl 4 Propylcyclohex 1 Ene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of signals corresponding to the chemically non-equivalent protons in the molecule. The two vinylic protons on the cyclohexene (B86901) ring (C1-H and C2-H) would likely appear as multiplets in the downfield region, typically between 5.5 and 6.0 ppm, due to the deshielding effect of the double bond. The protons of the bromomethyl group (-CH₂Br) are expected to produce a singlet or a closely coupled multiplet around 3.3-3.6 ppm, shifted downfield by the electronegative bromine atom. The protons of the propyl group would exhibit characteristic signals: a triplet for the terminal methyl group (-CH₃) around 0.9 ppm, and two multiplets for the two methylene (B1212753) groups (-CH₂-) between 1.2 and 1.6 ppm. The remaining methylene protons on the cyclohexene ring would likely appear as complex multiplets in the range of 1.5 to 2.5 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of distinct carbon environments. The two olefinic carbons (C1 and C2) are expected to resonate in the downfield region of the spectrum, typically between 120 and 140 ppm. The quaternary carbon atom (C4) bonded to both the bromomethyl and propyl groups would likely appear in the 40-50 ppm range. The carbon of the bromomethyl group (-CH₂Br) would be expected around 35-45 ppm. The carbons of the propyl group would show signals at approximately 14 ppm for the methyl carbon and between 20 and 40 ppm for the two methylene carbons. The remaining saturated carbons of the cyclohexene ring would be observed in the 20-40 ppm region.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Vinylic CH | 5.5 - 6.0 | 120 - 140 |
| CH₂Br | 3.3 - 3.6 | 35 - 45 |
| Ring CH₂ | 1.5 - 2.5 | 20 - 40 |
| Quaternary C | - | 40 - 50 |
| Propyl CH₂ | 1.2 - 1.6 | 20 - 40 |
Note: These are estimated values and actual experimental data may vary.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The functional groups present in 4-(Bromomethyl)-4-propylcyclohex-1-ene would give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.
Expected Vibrational Modes:
C=C Stretch: A moderate to weak absorption is expected in the IR spectrum around 1640-1680 cm⁻¹ corresponding to the stretching vibration of the cyclohexene double bond. This mode should produce a strong, sharp peak in the Raman spectrum.
=C-H Stretch: The stretching vibrations of the vinylic C-H bonds are anticipated to appear above 3000 cm⁻¹, typically in the range of 3010-3100 cm⁻¹.
C-H Stretch (Aliphatic): The stretching vibrations of the sp³ hybridized C-H bonds of the propyl group and the cyclohexene ring would result in strong absorptions in the 2850-3000 cm⁻¹ region.
CH₂ Bend: The scissoring and rocking vibrations of the various methylene groups would be observed in the fingerprint region, approximately between 1430 and 1470 cm⁻¹.
C-Br Stretch: A characteristic absorption band for the carbon-bromine bond stretch is expected in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹. This region is often complex, and the assignment can be tentative without computational support.
Predicted IR and Raman Data
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |
|---|---|---|
| =C-H Stretch | 3010 - 3100 | Moderate |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C=C Stretch | 1640 - 1680 | Strong |
| CH₂ Bend | 1430 - 1470 | Moderate |
Note: These are expected frequency ranges and activities.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
For this compound (C₁₀H₁₇Br), the molecular ion peak (M⁺) in the mass spectrum would be expected to appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This characteristic isotopic pattern is due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br. The calculated monoisotopic mass of the M⁺ ion would be approximately 216.05 g/mol for the ⁷⁹Br isotope and 218.05 g/mol for the ⁸¹Br isotope.
Expected Fragmentation Pathways: A prominent fragmentation pathway would likely involve the loss of a bromine radical (•Br), leading to a cation with an m/z of 137. Another common fragmentation would be the loss of the bromomethyl radical (•CH₂Br), resulting in a fragment at m/z 123. The loss of the propyl group (•C₃H₇) would generate a fragment ion at m/z 173/175. Further fragmentation of the cyclohexene ring could also occur, leading to a complex pattern of smaller ions.
Predicted Mass Spectrometry Data
| m/z | Proposed Fragment |
|---|---|
| 216/218 | [M]⁺ |
| 137 | [M - Br]⁺ |
| 123 | [M - CH₂Br]⁺ |
Note: The relative intensities of these fragments would depend on the ionization technique and energy.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the isolated carbon-carbon double bond of the cyclohexene ring.
Molecules with isolated double bonds typically exhibit a π → π* electronic transition. For this compound, this transition is expected to result in a UV absorption maximum (λ_max) in the range of 190-200 nm. The presence of alkyl substituents on the double bond can cause a small bathochromic (red) shift. Due to the lack of extended conjugation, no significant absorption is expected in the visible region of the spectrum, meaning the compound would be colorless.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and preferred conformation in the solid state.
For this compound, a successful single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. The cyclohexene ring is known to adopt a half-chair conformation. X-ray crystallography could confirm this and determine the precise puckering of the ring. Furthermore, since the C4 carbon is a stereocenter, the compound can exist as a pair of enantiomers. X-ray crystallography of a single crystal grown from a chiral, enantiomerically pure sample could be used to determine the absolute configuration (R or S) of this stereocenter. To date, no crystal structure for this compound has been reported in the Cambridge Structural Database (CSD).
Computational and Theoretical Investigations of 4 Bromomethyl 4 Propylcyclohex 1 Ene
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 4-(bromomethyl)-4-propylcyclohex-1-ene, methods like Density Functional Theory (DFT) can elucidate the distribution of electrons, molecular orbital energies, and the nature of chemical bonds. The electronic properties are largely governed by the interplay between the cyclohexene (B86901) ring, the electron-withdrawing bromomethyl group, and the electron-donating propyl group.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. The HOMO is typically associated with the π-bond of the cyclohexene ring, making it the primary site for electrophilic attack. The LUMO, conversely, is expected to be localized around the antibonding σ* orbital of the C-Br bond, rendering it susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability.
Table 1: Predicted Electronic Properties of this compound (based on analogous compounds)
| Property | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -0.8 eV |
| HOMO-LUMO Gap | ~ 5.7 eV |
| Dipole Moment | ~ 2.1 D |
Note: These values are estimations based on calculations performed on structurally related molecules and are intended to be illustrative.
Conformational Analysis and Energy Minima via Molecular Mechanics and Dynamics
The flexibility of the cyclohexene ring in this compound gives rise to various conformations. The most stable conformation is typically a half-chair, which minimizes both angular and torsional strain. The two substituents at the C4 position, the bromomethyl and propyl groups, can adopt either pseudo-axial or pseudo-equatorial positions.
Molecular mechanics and molecular dynamics simulations are powerful tools for exploring the conformational space of such molecules and identifying the energy minima. nih.gov The relative stability of the different conformers is primarily determined by steric interactions. Generally, conformers with bulkier groups in the pseudo-equatorial position are favored to minimize 1,3-diaxial interactions. sapub.org
In the case of this compound, the propyl group is sterically more demanding than the bromomethyl group. Therefore, the most stable conformer is expected to have the propyl group in a pseudo-equatorial orientation. The energy difference between the various conformers can be quantified through these computational methods.
Table 2: Calculated Relative Energies of this compound Conformers (Hypothetical Data)
| Conformer | Propyl Group Orientation | Bromomethyl Group Orientation | Relative Energy (kcal/mol) |
| 1 | pseudo-equatorial | pseudo-axial | 0.0 (most stable) |
| 2 | pseudo-axial | pseudo-equatorial | 1.5 |
| 3 | pseudo-axial | pseudo-axial | 4.0 |
Note: This data is hypothetical and serves to illustrate the expected relative stabilities based on general principles of conformational analysis.
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is instrumental in elucidating the intricate details of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, several reaction pathways can be envisaged, primarily involving the bromomethyl group and the double bond.
One important reaction is the nucleophilic substitution at the carbon atom of the bromomethyl group. DFT calculations can model the reaction pathway of, for example, an SN2 reaction with a nucleophile, determining the geometry of the pentacoordinate transition state and the associated energy barrier.
Another key reaction is the electrophilic addition to the double bond of the cyclohexene ring. Computational studies can map out the potential energy surface for the reaction with an electrophile, such as a halogen, identifying the formation of a halonium ion intermediate and the subsequent nucleophilic attack to yield the addition product. mdpi.comresearchgate.net
Table 3: Predicted Activation Energies for Illustrative Reactions of this compound (Hypothetical Data)
| Reaction Type | Reactants | Activation Energy (kcal/mol) |
| SN2 Substitution | This compound + OH- | ~ 20 |
| Electrophilic Addition | This compound + Br2 | ~ 5 |
Note: These are representative values for similar reaction types and are not specific to this compound.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry provides powerful methods for predicting various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. For this compound, DFT calculations can be employed to predict its 1H and 13C NMR chemical shifts and its infrared (IR) vibrational frequencies. nih.gov
The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculations can help in the assignment of complex spectra and in confirming the structure of the molecule.
Similarly, the calculation of vibrational frequencies can aid in the interpretation of experimental IR spectra. The predicted frequencies and their corresponding intensities can be correlated with the vibrational modes of the molecule, such as the C=C stretch of the alkene, the C-H stretches of the alkyl groups, and the C-Br stretch.
Table 4: Predicted 1H and 13C NMR Chemical Shifts for this compound (Hypothetical Data)
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| C1 (alkene) | 5.6 | 125.0 |
| C2 (alkene) | 5.7 | 127.5 |
| C4 | - | 45.0 |
| CH2 (bromomethyl) | 3.4 | 38.0 |
| CH2 (propyl, α) | 1.5 | 35.0 |
Note: These are estimated chemical shifts based on typical values for similar functional groups.
Table 5: Predicted Characteristic IR Frequencies for this compound (Hypothetical Data)
| Vibrational Mode | Predicted Frequency (cm-1) |
| C=C Stretch (alkene) | ~ 1650 |
| C-H Stretch (alkene) | ~ 3020 |
| C-H Stretch (alkyl) | ~ 2850-2960 |
| C-Br Stretch | ~ 650 |
Note: These are approximate frequencies for the specified vibrational modes.
Applications of 4 Bromomethyl 4 Propylcyclohex 1 Ene in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in the Total Synthesis of Complex Organic Molecules
While no total syntheses explicitly employing 4-(Bromomethyl)-4-propylcyclohex-1-ene have been reported, its structure suggests it could serve as a valuable building block for the construction of complex natural products and other organic molecules. The key to its utility lies in the reactivity of the allylic bromide moiety.
The bromomethyl group attached to a quaternary center adjacent to a double bond makes it a reactive electrophile for nucleophilic substitution reactions. This allows for the introduction of a variety of carbon and heteroatom nucleophiles. For instance, it could be used in the following ways:
Alkylation of Carbon Nucleophiles: The compound could react with organometallic reagents (e.g., Grignard reagents, organocuprates) or enolates to form new carbon-carbon bonds. This would be a crucial step in extending the carbon skeleton and building up the complexity of a target molecule.
Introduction of Heteroatoms: Reaction with nucleophiles such as amines, alcohols, and thiols would allow for the incorporation of nitrogen, oxygen, and sulfur atoms, respectively. This is a common strategy in the synthesis of alkaloids, polyethers, and other classes of natural products.
Radical Reactions: The carbon-bromine bond can also undergo homolytic cleavage to form a radical, which can then participate in various radical cyclization and addition reactions to form new ring systems.
The cyclohexene (B86901) ring itself provides a stereochemically defined scaffold that can be further functionalized. The double bond can undergo a variety of reactions, including epoxidation, dihydroxylation, and hydrogenation, allowing for the introduction of new functional groups and the control of stereochemistry in the final product.
Utility in the Synthesis of Precursors for Agrochemicals or Specialty Chemicals
The structural motifs present in this compound are found in various biologically active molecules, suggesting its potential as a precursor for agrochemicals or specialty chemicals.
Agrochemicals: Many pesticides and herbicides contain substituted carbocyclic rings. The cyclohexene core of the title compound could be a starting point for the synthesis of such molecules. The bromomethyl group can be converted into other functional groups commonly found in agrochemicals, such as ethers, esters, or amines, which can modulate the biological activity of the final product.
Specialty Chemicals: The compound could also be a precursor to fragrances, flavorings, and other specialty chemicals. The substituted cyclohexene moiety is a common feature in many terpenes and terpenoids, which are known for their distinct smells and flavors. By modifying the functional groups on the ring, it might be possible to synthesize novel fragrance and flavor compounds.
A hypothetical synthetic pathway to a potential agrochemical precursor is outlined in the table below:
| Reaction Step | Reagents | Product | Potential Application |
| Nucleophilic Substitution | Sodium Azide (NaN3) | 4-(Azidomethyl)-4-propylcyclohex-1-ene | Precursor for triazole herbicides |
| Reduction | Lithium Aluminum Hydride (LiAlH4) | (4-Propylcyclohex-3-en-1-yl)methanamine | Intermediate for fungicides |
| Esterification | Carboxylic Acid, Acid Catalyst | (4-Propylcyclohex-3-en-1-yl)methyl ester | Component of insecticides |
Application in Polymer and Material Science as a Monomer or Cross-linking Agent
The presence of a polymerizable double bond and a reactive functional group suggests that this compound could find applications in polymer and material science.
Monomer: The cyclohexene double bond can potentially undergo polymerization through ring-opening metathesis polymerization (ROMP) using appropriate catalysts. The resulting polymer would have a unique microstructure with pendant bromomethyl groups. These functional groups could be further modified post-polymerization to introduce other functionalities, leading to materials with tailored properties.
Cross-linking Agent: The bifunctional nature of the molecule (a double bond and a bromomethyl group) makes it a potential cross-linking agent. It could be copolymerized with other monomers, and the bromomethyl groups could then be used to form cross-links between polymer chains. This would lead to the formation of a thermoset material with enhanced mechanical and thermal properties.
The properties of the resulting polymers would be influenced by the specific polymerization method and the nature of any co-monomers used.
Development of Novel Ligands or Catalysts (if applicable)
While there are no reports of this compound being used in the development of ligands or catalysts, its structure offers possibilities for such applications.
The bromomethyl group can be used to attach the cyclohexene scaffold to a coordinating atom, such as phosphorus or nitrogen, to create a novel ligand. For example, reaction with a phosphine could yield a phosphonium salt, which could then be deprotonated to form a phosphine ligand. The steric and electronic properties of such a ligand would be influenced by the substituted cyclohexene backbone.
These novel ligands could then be used to prepare transition metal complexes for applications in homogeneous catalysis. The development of new ligands is crucial for advancing the field of catalysis, as the ligand plays a key role in determining the activity, selectivity, and stability of the catalyst.
Analytical Methodologies for the Characterization and Quantification of 4 Bromomethyl 4 Propylcyclohex 1 Ene
Chromatographic Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are fundamental for the separation and quantification of 4-(Bromomethyl)-4-propylcyclohex-1-ene from reaction mixtures or for purity assessment.
Gas Chromatography (GC)
Given the volatility of this compound, gas chromatography is a highly suitable analytical technique. The selection of the stationary phase is critical for achieving good resolution. A non-polar or medium-polarity column would be appropriate for this analyte. An electron capture detector (ECD) would offer high sensitivity for this brominated compound.
Hypothetical GC-ECD Conditions:
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas: Helium or Nitrogen at a constant flow rate
Injector Temperature: 250°C
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
Detector Temperature: 300°C
High-Performance Liquid Chromatography (HPLC)
For instances where the compound may be thermally labile or for non-volatile impurities, High-Performance Liquid Chromatography (HPLC) is a viable alternative. Due to the non-polar nature of this compound, a reversed-phase HPLC method would be the most effective approach. pharmaguru.cojordilabs.com
Hypothetical HPLC-UV Conditions:
Column: C18 (250 mm x 4.6 mm ID, 5 µm particle size)
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. pharmaguru.copharmaknowledgeforum.com
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detector: UV detector at a suitable wavelength (e.g., 210 nm)
Interactive Data Table: Hypothetical Chromatographic Parameters
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | DB-5ms (non-polar) | C18 (non-polar) |
| Mobile Phase/Carrier Gas | Helium | Acetonitrile/Water |
| Detector | Electron Capture Detector (ECD) | UV-Vis Detector |
| Typical Retention Time | 8-12 minutes | 5-10 minutes |
| Primary Application | Purity and volatility analysis | Purity and analysis of non-volatile impurities |
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Trace Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detector, are powerful tools for the unambiguous identification and quantification of compounds, even at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. proquest.com For this compound, GC-MS can provide both the retention time and a mass spectrum, which serves as a molecular fingerprint. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity. jove.comjove.com
Expected Fragmentation Pattern:
Molecular Ion (M+): A pair of peaks corresponding to the molecular weight of the compound with 79Br and 81Br.
Loss of Bromine: A significant fragment resulting from the cleavage of the C-Br bond. youtube.com
Alpha-Cleavage: Fragmentation of the bond adjacent to the carbon bearing the bromine. youtube.com
Loss of Propyl Group: Cleavage of the propyl side chain.
Cyclohexene (B86901) Ring Fragmentation: Various fragments arising from the opening and fragmentation of the cyclohexene ring.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly useful for confirming the molecular weight of the compound and for analyzing any less volatile impurities. mdpi.com Atmospheric pressure chemical ionization (APCI) or certain electrospray ionization (ESI) techniques could be employed, although the non-polar nature of the analyte might present ionization challenges. The isotopic signature of bromine would also be evident in the mass spectrum obtained by LC-MS. researchgate.netnih.gov
Interactive Data Table: Hypothetical Mass Spectrometry Data
| Ion | Expected m/z (for 79Br/81Br) | Relative Abundance | Interpretation |
| [M]+ | 216/218 | Moderate | Molecular Ion |
| [M-Br]+ | 137 | High | Loss of Bromine radical |
| [M-C3H7]+ | 173/175 | Moderate | Loss of Propyl radical |
| [C7H11]+ | 95 | Moderate | Bromomethyl group cleavage |
Spectroscopic Methods for Quantitative Determination
While chromatographic methods are excellent for quantification, spectroscopic techniques can also be employed, often for orthogonal verification or for bulk material analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte. nih.govemerypharma.comuic.edu By integrating the signals of the analyte against those of a certified internal standard of known concentration, a highly accurate quantification can be achieved. jeol.comethz.ch For this compound, specific proton signals, such as those of the bromomethyl group or the vinylic protons, can be used for integration.
Hypothetical 1H qNMR Parameters:
Solvent: CDCl3
Internal Standard: Maleic anhydride or another suitable standard with non-overlapping peaks.
Spectrometer Frequency: 400 MHz or higher for better signal dispersion.
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1) to ensure full relaxation of all protons for accurate integration.
Infrared (IR) Spectroscopy
While primarily a qualitative technique for functional group identification, IR spectroscopy can be used for quantitative analysis if a proper calibration curve is constructed according to Beer's Law. yale.eduquora.comyoutube.com The concentration of this compound in a simple matrix could be determined by measuring the absorbance of a characteristic peak, such as the C-Br stretching vibration or the C=C stretching of the cyclohexene ring. wisdomlib.org
Interactive Data Table: Hypothetical Spectroscopic Data for Quantification
| Technique | Analyte Signal | Internal Standard Signal | Principle of Quantification |
| 1H qNMR | Integral of -CH2Br protons (~3.3 ppm) | Integral of a known proton on the standard | Ratio of integrals corrected for the number of protons and molar masses |
| IR Spectroscopy | Absorbance of C-Br stretch (~650-550 cm-1) | Not applicable | Beer's Law calibration curve of absorbance vs. concentration |
Future Research Directions and Emerging Trends for 4 Bromomethyl 4 Propylcyclohex 1 Ene
Exploration of Green Chemistry Approaches in its Synthesis and Transformations
The future synthesis and derivatization of 4-(Bromomethyl)-4-propylcyclohex-1-ene will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve safety. Traditional bromination methods often rely on hazardous reagents like liquid bromine and chlorinated solvents tandfonline.com. Research is shifting towards more eco-friendly alternatives.
One promising approach is the in situ generation of bromine from safer, more manageable sources. For instance, the "bromide/peroxide reaction," which uses sodium bromide (NaBr) with hydrogen peroxide (H₂O₂) in an acidic medium, offers a greener way to achieve bromination tandfonline.comresearchgate.net. This method avoids the handling of highly toxic and corrosive liquid bromine tandfonline.com. Another widely used alternative is N-Bromosuccinimide (NBS), which is a crystalline solid that is easier and safer to handle for allylic brominations cambridgescholars.com.
Future research could optimize these greener brominating systems for the specific synthesis of this compound. This includes exploring various bromide salts and reaction conditions to maximize yield and selectivity tandfonline.com. Additionally, the development of solvent-free reaction conditions or the use of environmentally benign solvents will be a key area of investigation.
Table 1: Comparison of Traditional vs. Green Bromination Approaches
| Feature | Traditional Method (e.g., Liquid Br₂) | Green Chemistry Approach (e.g., NaBr/H₂O₂) |
|---|---|---|
| Reagent Hazard | Highly toxic, corrosive liquid | Solid salt (NaBr), less hazardous peroxide |
| Handling | Requires specialized equipment and ventilation | Simpler and safer handling |
| Byproducts | Often generates hazardous waste | Primarily water |
| Solvents | Typically chlorinated solvents (e.g., CCl₄) | Can be performed in water or greener solvents |
Design and Synthesis of Enantiopure Derivatives
The 4-position of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The synthesis of enantiopure (single enantiomer) forms of this compound is a significant future direction, as the biological activity and material properties of chiral molecules are often dependent on their specific stereochemistry.
Achieving stereocontrol in the synthesis of substituted cyclohexenes is an active area of research. Strategies that could be applied include:
Asymmetric Catalysis : Utilizing chiral catalysts to guide the reaction towards the formation of a specific enantiomer. For allylic systems, enantioselective catalysis has been demonstrated in various transformations, including dibromination and haloazidation of allylic alcohols, which could be adapted for precursors of the target molecule wisc.edunih.gov.
Enzymatic Reactions : Biocatalysis offers a powerful tool for creating chiral molecules with high selectivity. For example, enzymes like transaminases can be used for the stereoselective synthesis of substituted cyclohexane (B81311) amines, which could serve as precursors or analogues nih.gov. Chemo-enzymatic strategies, combining the power of biocatalysis with chemical reactions, are particularly promising for generating diverse and optically pure cyclohexene (B86901) structures cell.com.
Chiral Starting Materials : Synthesizing the target molecule from a pre-existing, enantiopure natural product or a synthetically derived chiral building block.
The development of methods to produce enantiopure this compound would significantly enhance its value as a building block for the synthesis of complex, stereochemically-defined molecules like pharmaceuticals or natural products nih.govnih.gov.
Investigation of Novel Catalytic Systems for its Derivatization
The reactivity of the allylic bromide in this compound makes it an ideal substrate for a wide range of derivatization reactions, particularly those employing transition-metal catalysis. Future research will undoubtedly focus on exploring novel catalytic systems to expand the range of accessible derivatives.
Palladium-catalyzed cross-coupling reactions are especially relevant. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance acs.org. For instance, the allylic bromide moiety could readily participate in:
Allylic Alkylation : Reacting with various nucleophiles to introduce new carbon-based functional groups. Palladium-catalyzed allylic substitution is a well-established method for forming C-C, C-N, and C-O bonds acs.org.
Suzuki and Stille Couplings : Coupling with organoboron or organotin reagents to attach aryl or vinyl groups, thereby increasing molecular complexity organic-chemistry.org.
Heck-Type Reactions : Creating new carbon-carbon bonds by reacting with alkenes.
Beyond palladium, catalysts based on other metals like nickel and copper are also emerging as powerful tools for the cross-coupling of allylic halides acs.orgorganic-chemistry.org. The investigation of these novel catalytic systems will enable the synthesis of a diverse library of compounds from this compound, each with potentially unique properties and applications nih.gov.
Table 2: Potential Catalytic Derivatization Reactions
| Reaction Type | Catalyst System (Example) | Bond Formed | Potential Product Class |
|---|---|---|---|
| Allylic Amination | Palladium/Phosphoramidite | C-N | Allylic Amines acs.org |
| Allylic Alkylation | Palladium/Phosphine | C-C | Functionalized Cyclohexenes |
| Suzuki Coupling | Palladium/Ligand | C-C (Aryl/Vinyl) | Aryl/Vinyl-Substituted Cyclohexenes organic-chemistry.org |
Potential for Integration into Supramolecular Architectures
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound possesses features that make it a candidate for use as a building block, or "tecton," in the construction of such architectures.
The propyl group can participate in van der Waals interactions, contributing to the packing and stability of molecular assemblies. The bromomethyl group is particularly interesting as the bromine atom can act as a halogen bond donor, a specific and directional non-covalent interaction that is increasingly used in crystal engineering and materials science.
Future research could explore the derivatization of the bromomethyl group to introduce functionalities capable of forming stronger and more specific interactions, such as:
Hydrogen Bonding Moieties : Conversion to an alcohol, amine, or carboxylic acid would introduce hydrogen bond donors and acceptors.
Metal-Coordinating Ligands : Introduction of groups like pyridines or phosphines could enable the formation of metallo-supramolecular structures.
Aromatic Groups : Attaching aromatic rings via catalytic coupling could facilitate π-π stacking interactions, which are crucial for organizing large aromatic molecules frontiersin.org.
By strategically modifying the cyclohexene backbone, researchers could create molecules designed to self-assemble into complex architectures like molecular cages, polymers, or supramolecular gels mdpi.com. For example, the reaction of cyclohexane diamine derivatives with other building blocks has been shown to form supramolecular gels driven by intermolecular hydrogen bonding mdpi.com. A similar strategy could be envisioned for derivatives of this compound, opening pathways to new functional materials.
Q & A
Q. What safety protocols are essential when handling 4-(Bromomethyl)-4-propylcyclohex-1-ene in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures involving volatilization.
- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Avoid ingestion; if accidental, rinse mouth and seek medical attention .
- Storage : Store in airtight, light-resistant containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation.
Q. How can researchers synthesize this compound, and what are common pitfalls?
Methodological Answer:
- Synthetic Route : Start with 4-propylcyclohex-1-ene and perform allylic bromination using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in anhydrous CCl₄ at 70–80°C. Monitor reaction progress via TLC (hexane:EtOAc 9:1).
- Pitfalls : Competing polymerization or over-bromination may occur. Control stoichiometry (1.1 eq NBS) and reaction time (≤4 hrs). Purify via silica gel chromatography (hexane:DCM gradient) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Use ¹H NMR (CDCl₃, 400 MHz) to confirm allylic bromine (δ 4.1–4.3 ppm, singlet) and cyclohexene protons (δ 5.6–5.8 ppm, multiplet).
- Mass Spectrometry : ESI-MS or EI-MS to detect molecular ion peaks (expected m/z ~230–232 [M⁺]) and isotopic patterns for bromine .
- IR Spectroscopy : Confirm C-Br stretch (500–600 cm⁻¹) and alkene C=C (1640–1680 cm⁻¹) .
Advanced Research Questions
Q. How does steric hindrance from the propyl and bromomethyl groups influence regioselectivity in substitution reactions?
Methodological Answer:
- The 4-propyl group creates steric bulk, favoring SN2 reactions at the less hindered bromomethyl site. Computational modeling (e.g., DFT) can predict transition-state geometries.
- Example: In nucleophilic substitution with KCN, the reaction proceeds at the bromomethyl group with >90% selectivity, avoiding steric clashes with the propyl group .
Q. What strategies resolve contradictions in reported reactivity data for this compound?
Methodological Answer:
- Systematic Replication : Vary solvents (polar vs. nonpolar), temperatures, and catalysts (e.g., InCl₃ for enhanced electrophilicity ).
- Comparative Studies : Benchmark against analogs like 1-bromo-4,4-dimethylcyclohex-1-ene (PubChem CID 1020253-13-7) to isolate steric/electronic effects .
Q. How is this compound utilized in multi-step syntheses of bioactive molecules?
Methodological Answer:
- Case Study : As an alkylating agent, it introduces bromomethyl motifs into heterocycles. For example, coupling with cyclopentadiene and sulfonamide derivatives yields brominated tetrahydroquinolines (e.g., m/z 448.06 [M⁺] in JBC studies ).
- Optimization : Use Pd-catalyzed cross-coupling (Suzuki or Heck) to integrate aryl/alkenyl groups while retaining the bromomethyl functionality .
Data Contradiction Analysis
Q. Why do some studies report divergent yields in bromomethylation reactions?
Methodological Answer:
- Root Cause : Variability in radical initiation efficiency (e.g., AIBN vs. light activation). Light-dependent NBS reactions may achieve 70–85% yields vs. 50–60% under thermal conditions.
- Resolution : Standardize initiation methods and quantify residual starting material via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
